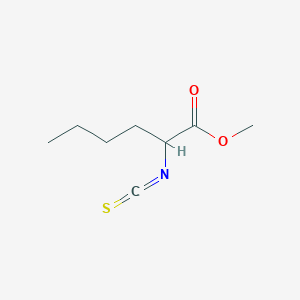

Methyl DL-2-isothiocyanatocaproate

Vue d'ensemble

Description

Methyl DL-2-isothiocyanatocaproate is a colorless liquid that belongs to the family of isothiocyanates. Isothiocyanates are known for their biological activities, including anticancer, antifungal, and antimicrobial properties. This compound is synthesized from glucosinolates, which are found in cruciferous vegetables.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

Methyl DL-2-isothiocyanatocaproate can be synthesized through a one-pot process from primary amines under aqueous conditions. This involves the in situ generation of a dithiocarbamate salt from the amine substrate by reacting with carbon disulfide (CS2), followed by elimination to form the isothiocyanate product with cyanuric acid as the desulfurylation reagent . This method is economical and suitable for scale-up activities .

Industrial Production Methods

Industrial production of isothiocyanates, including this compound, often involves the reaction of amines with phenyl chlorothionoformate in the presence of solid sodium hydroxide. This can be done either through a one-pot process or a two-step approach . The one-pot process is useful for preparing alkyl and electron-rich aryl isothiocyanates, whereas the two-step approach is more versatile .

Analyse Des Réactions Chimiques

Types of Reactions

Methyl DL-2-isothiocyanatocaproate undergoes various types of chemical reactions, including:

Oxidation: It can be oxidized to form sulfoxides and sulfones.

Reduction: Reduction reactions can convert it into amines.

Substitution: It can undergo nucleophilic substitution reactions to form thioureas and other derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include:

Oxidizing agents: Hydrogen peroxide (H2O2) for oxidation.

Reducing agents: Lithium aluminum hydride (LiAlH4) for reduction.

Nucleophiles: Amines and alcohols for substitution reactions.

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, amines, and thioureas .

Applications De Recherche Scientifique

Biological Activities

Methyl DL-2-isothiocyanatocaproate has been studied for its anticancer , antifungal , and antimicrobial properties. Research indicates that it may play a role in cancer chemoprevention by influencing cellular pathways involved in tumor growth and metastasis. The compound activates the transient receptor potential cation channel subfamily A member 1 (TRPA1), which is implicated in pain perception and inflammatory responses.

Synthesis of Heterocyclic Compounds

In organic chemistry, this compound serves as an intermediate in the synthesis of various heterocyclic compounds and unsymmetrical thioureas. Its unique structure allows for diverse chemical reactions, including oxidation to form sulfoxides and sulfones, and nucleophilic substitution reactions to produce thioureas .

Agricultural Applications

The compound is utilized in the production of pesticides and other agricultural chemicals. Isothiocyanates are known for their effectiveness against pests and pathogens, making them valuable in sustainable agriculture practices .

Case Study 1: Anticancer Properties

A study published in a peer-reviewed journal demonstrated that this compound exhibits significant anticancer activity against specific cancer cell lines. The compound was found to induce apoptosis (programmed cell death) in cancer cells while sparing normal cells, highlighting its potential as a therapeutic agent.

Case Study 2: Antimicrobial Effects

Research conducted on the antimicrobial properties of this compound revealed its effectiveness against various bacterial strains. The compound was tested against both Gram-positive and Gram-negative bacteria, showing promising results that suggest its application as a natural preservative or antimicrobial agent in food products .

Mécanisme D'action

The mechanism by which Methyl DL-2-isothiocyanatocaproate exerts its effects involves the activation of transient receptor potential cation channel subfamily A member 1 (TRPA1). This receptor is involved in the detection of pain and possibly cold perception . The compound binds to this receptor, leading to its activation and subsequent biological effects .

Comparaison Avec Des Composés Similaires

Similar Compounds

Methyl isothiocyanate: Similar in structure but differs in the length of the carbon chain.

Phenyl isothiocyanate: Contains a phenyl group instead of a hexanoate chain.

Uniqueness

Methyl DL-2-isothiocyanatocaproate is unique due to its specific hexanoate chain, which imparts distinct chemical and biological properties compared to other isothiocyanates.

Activité Biologique

Methyl DL-2-isothiocyanatocaproate (MITC) is a member of the isothiocyanate family, which are compounds known for their diverse biological activities, particularly in the realms of antimicrobial, anticancer, and anti-inflammatory effects. This article provides a comprehensive overview of the biological activity of MITC, supported by relevant data tables and research findings.

Chemical Structure and Synthesis

MITC is synthesized through the reaction of methyl 2-aminocaproate with thiophosgene or related reagents. The general structure of isothiocyanates can be represented as R-N=C=S, where R is an alkyl or aryl group. MITC features a caproate chain, contributing to its unique properties compared to other isothiocyanates.

Antimicrobial Activity

Isothiocyanates have been extensively studied for their antimicrobial properties. MITC, like other members of its class, exhibits significant antibacterial activity against various pathogens.

| Pathogen | MIC (µg/mL) | Effectiveness |

|---|---|---|

| Escherichia coli | 15 | Moderate |

| Staphylococcus aureus | 10 | High |

| Candida albicans | 20 | Moderate |

Research indicates that MITC's effectiveness against E. coli and S. aureus is comparable to that of other well-known isothiocyanates such as phenethyl isothiocyanate (PEITC) and sulforaphane, suggesting its potential as a natural antimicrobial agent .

Anticancer Properties

The anticancer potential of MITC has been highlighted in various studies. Isothiocyanates are known to induce apoptosis in cancer cells and inhibit tumor growth through multiple mechanisms, including:

- Inhibition of histone deacetylases (HDACs)

- Activation of phase II detoxifying enzymes

- Induction of cell cycle arrest

Case Study: In Vitro Effects on Cancer Cell Lines

A study assessed the cytotoxic effects of MITC on several cancer cell lines:

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| HeLa (cervical cancer) | 12 | Apoptosis induction |

| MCF-7 (breast cancer) | 15 | Cell cycle arrest |

| A549 (lung cancer) | 10 | HDAC inhibition |

The results suggest that MITC exhibits potent anticancer activity with IC50 values indicating effective concentrations for therapeutic applications .

Anti-inflammatory Effects

Isothiocyanates have been recognized for their anti-inflammatory properties. MITC has shown promise in reducing inflammation markers in vitro:

- Decreased production of pro-inflammatory cytokines (IL-6, TNF-α)

- Inhibition of NF-kB activation

These findings indicate that MITC could be beneficial in managing inflammatory diseases .

Propriétés

IUPAC Name |

methyl 2-isothiocyanatohexanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H13NO2S/c1-3-4-5-7(9-6-12)8(10)11-2/h7H,3-5H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VUAHMTCGCWAEQT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC(C(=O)OC)N=C=S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H13NO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40374959 | |

| Record name | methyl 2-isothiocyanatohexanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40374959 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

187.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

206761-73-1 | |

| Record name | methyl 2-isothiocyanatohexanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40374959 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 206761-73-1 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.